Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride
Overview
Description
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride is a chemical compound with the molecular formula C11H13NO3·HCl It is a derivative of benzoxazepine, a bicyclic compound containing both benzene and oxazepine rings
Mechanism of Action
Biochemical Pathways
More research is needed to elucidate the biochemical pathways this compound interacts with .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can include pH, temperature, and the presence of other molecules, which can all potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions to form the benzoxazepine ring system. The esterification of the resulting compound with methanol in the presence of a strong acid such as hydrochloric acid yields the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxazepine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated benzoxazepine derivatives.
Substitution: Formation of substituted benzoxazepine derivatives with various functional groups.
Scientific Research Applications
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer cells.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: It is used as an intermediate in the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride: A similar compound with a different position of the carboxylate group.
2,3-dihydro-1,5-benzoxazepines: Compounds with a similar core structure but different degrees of saturation and functionalization.
Uniqueness
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its structural features make it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9;/h2-4,12H,5-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYATHNRNGXFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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